molecular formula C17H15NO3 B2942918 2-[(2-Ethoxy-4-formylphenoxy)methyl]benzonitrile CAS No. 443123-51-1

2-[(2-Ethoxy-4-formylphenoxy)methyl]benzonitrile

Cat. No. B2942918
CAS RN: 443123-51-1
M. Wt: 281.311
InChI Key: HOKPDHFOLUWOOL-UHFFFAOYSA-N
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Description

“2-[(2-Ethoxy-4-formylphenoxy)methyl]benzonitrile” is a chemical compound with the molecular formula C17H15NO3 . Its molecular weight is 281.3059 .

Scientific Research Applications

  • Catalysis and Synthesis :A study by Dong et al. (2015) demonstrates the use of a rhodium-catalyzed cyanation process on the aryl C-H bond to synthesize 2-(Alkylamino)benzonitriles. This method utilizes N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as the "CN" source and shows versatility with various substituents on the aryl ring and amino group of N-nitrosoarylamines, yielding products in moderate to good yields (Dong et al., 2015).

  • Material Science and Sensing Properties :Yazıcı et al. (2015) focused on synthesizing novel metallophthalocyanines with unique electrical and gas sensing properties. These were derived from N,N′-bis(salicylidene)-1,2-phenylenediamine, indicating potential applications in sensing technologies (Yazıcı et al., 2015).

  • Photodynamic Therapy in Cancer Treatment :A study by Hu et al. (1998) discusses the synthesis of hydroxyphthalocyanines, derivatives of benzyl-substituted phthalonitriles, which were evaluated as sensitizers for photodynamic therapy (PDT) of cancer. These compounds, particularly 2-hydroxy ZnPc, showed efficacy in inducing tumor necrosis (Hu et al., 1998).

  • Physical Chemistry and Liquid Crystal Studies :Research by Tiwari et al. (2020) on benzonitrile and ethoxybenzene, key components of 4-n-ethoxy-4'-cyanobiphenyl liquid crystal, provided insights into their electronic structure, thermodynamic properties, and spectral analysis. This highlights their relevance in the study of liquid crystals (Tiwari et al., 2020).

  • Electrochemistry :Degrand et al. (1988) examined the cathodic reduction of phenylselenobenzonitrile, leading to the synthesis of dicyanodiphenyl diselenide. This study adds to the understanding of the electrochemical behavior of benzonitrile derivatives (Degrand et al., 1988).

properties

IUPAC Name

2-[(2-ethoxy-4-formylphenoxy)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-2-20-17-9-13(11-19)7-8-16(17)21-12-15-6-4-3-5-14(15)10-18/h3-9,11H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKPDHFOLUWOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Ethoxy-4-formylphenoxy)methyl]benzonitrile

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